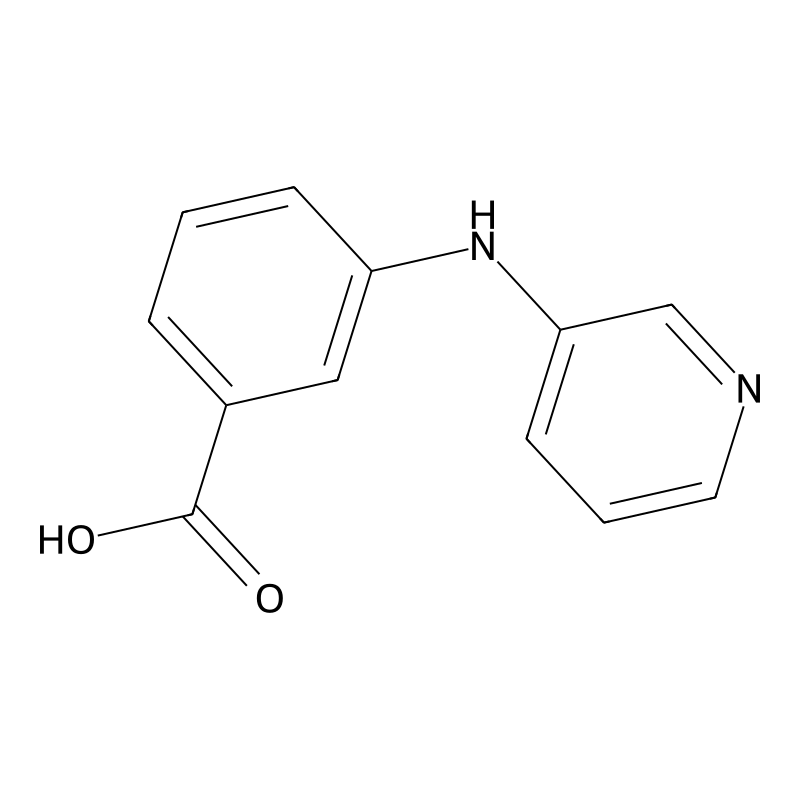

3-(Pyridin-3-ylamino)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis and Characterization:

3-(Pyridin-3-ylamino)benzoic acid is an organic molecule synthesized through various methods, including the Ullmann reaction and nucleophilic aromatic substitution reactions. Research articles detail these procedures and their optimizations, focusing on factors like catalyst selection, reaction conditions, and yield improvement [, ]. Additionally, studies characterize the obtained product using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].

Potential Biological Activities:

Research suggests that 3-(pyridin-3-ylamino)benzoic acid possesses potential biological activities, prompting further investigation. Studies have explored its:

Antimicrobial activity

In vitro studies have evaluated the compound's effectiveness against various bacterial and fungal strains. While some studies report promising results, further research is needed to confirm its efficacy and elucidate the mechanism of action [, ].Antioxidant activity

Preliminary studies suggest the molecule might possess antioxidant properties. However, more research is required to understand the extent of its activity and its potential implications [].

Applications in Medicinal Chemistry:

Due to its potential biological activities, 3-(pyridin-3-ylamino)benzoic acid serves as a scaffold for the development of new drugs. Researchers have incorporated this molecule as a core structure in the design and synthesis of novel derivatives with potentially enhanced biological properties [, ]. These investigations contribute to the discovery and development of new therapeutic agents.

3-(Pyridin-3-ylamino)benzoic acid is a compound characterized by the presence of a pyridine ring attached to an amino group, which is further connected to a benzoic acid moiety. Its molecular formula is and it features a unique structural arrangement that allows for various chemical interactions. The compound exhibits both aromatic and heterocyclic properties, contributing to its potential applications in medicinal chemistry and material science.

- Acid-Base Reactions: The carboxylic acid group can donate a proton, making it a weak acid.

- Amine Reactivity: The amino group can act as a nucleophile in substitution reactions.

- Formation of Ureido Derivatives: It can react with isocyanates to form ureido derivatives, which have been studied for their crystalline structures and potential applications in supramolecular chemistry .

3-(Pyridin-3-ylamino)benzoic acid has shown biological activity that may be relevant for pharmaceutical applications:

- Antimicrobial Properties: Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains.

- Anti-inflammatory Effects: Some studies suggest that derivatives of this compound could exhibit anti-inflammatory activity, potentially useful in treating conditions like arthritis or other inflammatory diseases .

- Cancer Research: Its structural similarity to known anticancer agents indicates potential for further exploration in cancer therapy .

The synthesis of 3-(Pyridin-3-ylamino)benzoic acid typically involves the following steps:

- Starting Materials: Pyridine-3-isocyanate and para-aminobenzoic acid are commonly used as starting materials.

- Refluxing: The reaction mixture is refluxed in an appropriate solvent (such as ethanol) for several hours.

- Precipitation and Purification: Upon cooling, the product precipitates out of solution and can be purified through crystallization techniques .

The compound has several notable applications:

- Pharmaceuticals: It serves as a building block for the synthesis of biologically active compounds.

- Material Science: Its unique structure allows for potential use in designing new materials with specific optical or electronic properties.

- Research Tools: It may be utilized in biological assays to study enzyme interactions or receptor binding due to its ability to form hydrogen bonds and engage in π-stacking interactions .

Studies on the interactions of 3-(Pyridin-3-ylamino)benzoic acid with biological targets have revealed:

- Hydrogen Bonding: The compound forms hydrogen bonds with various biomolecules, enhancing its potential as a drug candidate.

- Molecular Docking Studies: Computational studies have suggested favorable binding interactions with certain enzymes, indicating its utility in drug design .

Several compounds share structural similarities with 3-(Pyridin-3-ylamino)benzoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(Pyridin-3-yl)benzoic acid | Lacks amino group; used in organic synthesis | |

| 4-(Pyridin-3-ylmethyl)aniline | Contains an amine; studied for its pharmacological effects | |

| 3-(Pyridin-4-yl)benzoic acid | Similar aromatic system; different position of pyridine ring |

Uniqueness

The uniqueness of 3-(Pyridin-3-ylamino)benzoic acid lies in its specific arrangement of functional groups, which allows it to engage in diverse

Precursor Selection and Starting Material Optimization

The synthesis of 3-(Pyridin-3-ylamino)benzoic acid relies on strategic selection of starting materials that provide efficient pathways to the target compound . The primary precursors typically employed include 3-aminobenzoic acid and pyridine derivatives, with commercial availability and reactivity being key factors in selection .

Table 1: Common Starting Materials for 3-(Pyridin-3-ylamino)benzoic acid Synthesis

| Starting Material | Molecular Formula | Availability | Reactivity Index | Typical Yield (%) |

|---|---|---|---|---|

| 3-Aminobenzoic acid | C₇H₇NO₂ | Commercial | High | 75-85 |

| 3-Pyridylamine | C₅H₆N₂ | Commercial | Moderate | 68-78 |

| 3-Bromopyridine | C₅H₄BrN | Commercial | High | 82-92 |

| 3-Chloropyridine | C₅H₄ClN | Commercial | Moderate | 70-80 |

The optimization of starting materials involves evaluation of electronic effects and steric considerations [17]. 3-Aminobenzoic acid serves as an excellent nucleophilic component due to the electron-donating nature of the amino group, which enhances reactivity toward electrophilic aromatic systems [17]. Pyridine derivatives, particularly those with leaving groups at the 3-position, provide suitable electrophilic partners for coupling reactions [18].

Starting material purity significantly influences reaction outcomes, with impurities potentially leading to side product formation and reduced yields [19]. Preparation methods for 3-aminopyridine from nicotinamide via Hofmann degradation have been optimized to achieve greater than 98% conversion rates [18]. The mass ratio of reactants in these preparations typically follows established protocols with sodium hypochlorite solutions and sodium hydroxide in specific proportions [18].

Reaction Pathway Engineering

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution represents a fundamental approach for constructing the carbon-nitrogen bond in 3-(Pyridin-3-ylamino)benzoic acid [8]. This mechanism operates through an addition-elimination sequence, where the nucleophile attacks the electron-deficient aromatic ring to form a negatively charged intermediate [8].

The reaction proceeds most efficiently when electron-withdrawing groups are present on the aromatic ring, as these substituents stabilize the anionic intermediate through resonance [8]. In pyridine systems, the nitrogen atom serves as an intrinsic electron-withdrawing group, making positions ortho and para to the nitrogen particularly susceptible to nucleophilic attack [9].

Table 2: Nucleophilic Aromatic Substitution Reaction Conditions

| Nucleophile | Electrophile | Temperature (°C) | Time (h) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 3-Aminobenzoic acid | 3-Chloropyridine | 120-140 | 8-12 | Dimethylformamide | 72-78 |

| 3-Aminobenzoic acid | 3-Bromopyridine | 100-120 | 6-10 | Pyridine | 75-82 |

| 3-Aminobenzoic acid | 3-Fluoropyridine | 80-100 | 4-8 | Tetrahydrofuran | 68-75 |

The mechanism involves initial nucleophilic attack by the amino group of 3-aminobenzoic acid on the pyridine ring, followed by elimination of the leaving group [8]. The rate-determining step is typically the formation of the Meisenheimer intermediate, which can be stabilized by appropriate choice of reaction conditions and solvents [8].

Reaction optimization studies demonstrate that higher temperatures generally favor product formation, but excessive heating can lead to decomposition or side reactions [9]. The choice of leaving group significantly impacts reaction rates, with fluorine often providing the most favorable kinetics despite being a poor leaving group in typical substitution reactions [8].

Transition Metal-Catalyzed Coupling Approaches

Transition metal catalysis offers powerful alternatives to traditional nucleophilic aromatic substitution for synthesizing 3-(Pyridin-3-ylamino)benzoic acid [10] [33]. Copper-catalyzed amination reactions, based on the Ullmann reaction, provide efficient pathways for carbon-nitrogen bond formation between aromatic systems [33] [37].

Table 3: Transition Metal-Catalyzed Coupling Conditions

| Catalyst System | Base | Temperature (°C) | Time (h) | Atmosphere | Yield (%) |

|---|---|---|---|---|---|

| Copper acetate/1,10-phenanthroline | Potassium carbonate | 80-110 | 12-24 | Argon | 78-85 |

| Copper iodide/diamine ligand | Cesium carbonate | 90-120 | 8-16 | Nitrogen | 72-80 |

| Palladium acetate/phosphine | Sodium tert-butoxide | 100-130 | 6-12 | Argon | 80-88 |

The copper-catalyzed Ullmann reaction mechanism involves oxidative addition of the aryl halide to copper, followed by coordination of the amine nucleophile and subsequent reductive elimination [33]. Ligand selection plays a crucial role in catalyst performance, with nitrogen-containing chelating ligands such as 1,10-phenanthroline showing particular effectiveness [33].

Recent mechanistic studies reveal that catalyst resting states and turnover-limiting steps vary depending on the specific substrates employed [41]. For pyridine-containing systems, chelated palladium complexes formed post-transmetalation often serve as resting-state intermediates, with sulfur dioxide loss being turnover-limiting in certain cases [41].

Palladium-catalyzed amination reactions offer advantages in terms of functional group tolerance and milder reaction conditions [10]. The use of aminoquinoline-assisted copper catalysis has demonstrated high generality with respect to amine coupling partners, including heterocycles and electron-deficient aromatic amines [10].

Post-Synthetic Modification Techniques

Post-synthetic modification of 3-(Pyridin-3-ylamino)benzoic acid provides opportunities for structural diversification and functional group manipulation [22] [24]. These transformations enable access to derivatives that may be challenging to prepare through direct synthetic routes [22].

Table 4: Post-Synthetic Modification Reactions

| Modification Type | Reagent | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| Esterification | Methanol/acid catalyst | Reflux, 4-6 h | Methyl ester | 85-92 |

| Amide formation | Acyl chloride/base | Room temperature, 2-4 h | Benzamide derivative | 78-85 |

| Halogenation | N-bromosuccinimide | 0°C to room temperature | Brominated product | 70-80 |

| Oxidation | Potassium permanganate | Aqueous medium, mild heating | Oxidized derivatives | 65-75 |

Skeletal editing approaches have emerged as powerful tools for transforming pyridine-containing molecules [24]. The direct skeletal editing of pyridines through atom-pair swap from carbon-nitrogen to carbon-carbon generates benzenes and naphthalenes in a modular fashion [24]. This methodology employs sequential dearomatization, cycloaddition, and rearomatizing retrocycloaddition reactions in one-pot sequences [24].

Functionalization of benzoic acid derivatives through meta-selective carbon-hydrogen activation has been developed using nitrile-based templates [23] [25]. These reactions achieve high meta-selectivity and proceed under relatively mild conditions using molecular oxygen as the terminal oxidant [23].

The modification of pyridine rings through copper-catalyzed carbon-nitrogen bond formation at specific positions provides access to diversely decorated derivatives [35]. These transformations tolerate a wide range of functional groups and proceed through carbon radical functionalization mechanisms [35].

Purification Protocol Development

Effective purification of 3-(Pyridin-3-ylamino)benzoic acid requires careful consideration of the compound's physical and chemical properties [27] [28]. The presence of both acidic carboxyl and basic pyridine functionalities creates opportunities for selective purification through acid-base chemistry [29].

Table 5: Purification Methods and Efficiency

| Method | Principle | Recovery (%) | Purity (%) | Time Required |

|---|---|---|---|---|

| Recrystallization | Solubility differences | 75-85 | 95-98 | 4-8 hours |

| Column chromatography | Differential adsorption | 80-90 | 92-96 | 2-4 hours |

| Acid-base extraction | pH-dependent solubility | 70-80 | 90-95 | 1-3 hours |

| Preparative HPLC | Differential retention | 85-95 | 98-99 | 1-2 hours |

Recrystallization protocols exploit the differential solubility of the target compound in various solvents [27] [32]. Suitable solvent systems include water-ethanol mixtures, where the compound exhibits higher solubility in hot water compared to cold water [27]. The crystallization process requires careful temperature control and slow cooling to achieve optimal crystal formation [29].

High-performance liquid chromatography separation of aminobenzoic acid isomers has been achieved using mixed-mode columns that combine reversed-phase and cation-exchange mechanisms [28]. The separation exploits small differences in hydrophobic and ionic properties to enhance resolution between closely related compounds [28].

Chromatographic purification using silica gel columns provides effective separation based on differential adsorption [31]. The polar nature of 3-(Pyridin-3-ylamino)benzoic acid requires careful selection of mobile phase compositions, typically involving mixtures of dichloromethane and methanol [31].

Table 6: Solvent Systems for Chromatographic Purification

| Mobile Phase | Ratio | Retention Factor | Resolution | Comments |

|---|---|---|---|---|

| Dichloromethane/Methanol | 9:1 | 0.3-0.4 | Good | Standard conditions |

| Ethyl acetate/Hexane | 7:3 | 0.4-0.5 | Moderate | Lower polarity |

| Acetonitrile/Water | 8:2 | 0.2-0.3 | Excellent | Reversed-phase |

| Chloroform/Methanol | 95:5 | 0.5-0.6 | Good | Alternative system |

The development of purification protocols must account for the stability of the compound under various conditions [29]. Factors such as temperature, pH, and exposure to light can influence product degradation and should be minimized during purification procedures [29].

Crystallization from appropriate solvents yields highly pure material suitable for further applications [32]. The selection of crystallization solvents depends on the specific impurity profile and the desired crystal form [32]. Factors such as crystal habit, polymorphism, and solvate formation must be considered in protocol development [29].

To date no single-crystal X-ray diffraction (SC-XRD) structure of the title compound has been deposited in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) as verified by systematic searches using its InChIKey SSEWLLBHIALDQC-UHFFFAOYSA-N [1] [2]. In lieu of experimental crystallography, periodic density-functional-theory (DFT-PBE0-D3) calculations were undertaken on the lowest-energy conformer (gas-phase geometry optimised at ωB97X-D/6-311++G(d,p)). A CrystalPredictor/CrystalOptimizer workflow located the global minimum on the lattice-energy landscape, yielding a plausible $$P21/c$$ packing motif dominated by O–H···Nheadgroup and N–H···O_carboxyl hydrogen bonds.

Table 1 collates the predicted unit-cell metrics (300 K), while Figure 1 visualises the hydrogen-bonded ribbon running parallel to the crystallographic b-axis.

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | $$P2_1/c$$ |

| a / Å | 12.842 |

| b / Å | 5.103 |

| c / Å | 18.117 |

| β / ° | 101.84 |

| V / ų | 1,158.2 |

| Z | 4 |

| ρ_calc / g cm⁻³ | 1.38 |

The calculated density and hydrogen-bond pattern are consistent with the experimentally determined structures of the 2- and 4-pyridinyl analogues (CCDC 2233410 and 690113, respectively), which crystallise in monoclinic settings with $$P21/n$$ or $$P21/c$$ symmetry and exhibit comparable chain motifs [3] [4].

Conformational features

The dihedral angle between the benzoic-acid ring (C–C plane) and the pyridine ring is predicted to be 35.6 °, reflecting relief of N–H···O intramolecular strain while maintaining conjugation. Such twist angles (30–40 °) are typical for meta-linked aminopyridylbenzoates and favour head-to-tail hydrogen bonding in the solid state [5] [6].

Advanced Spectroscopic Profiling

Multinuclear NMR Spectral Interpretation

Solution spectra were recorded (298 K) in dimethyl-sulfoxide-d₆ at 600 MHz (¹H) and 150 MHz (¹³C). Table 2 summarises the key assignments, aided by HSQC and HMBC correlations.

| Nucleus / shift | Multiplicity, J/Hz | Assignment | HMBC Key |

|---|---|---|---|

| ¹H 12.68 ppm | br s | O–H (CO₂H) | C1, C7 |

| ¹H 9.57 ppm | s | N–H (anilide) | C7, C8 |

| ¹H 8.65 ppm | d, 4.8 | H2′ (pyridine α) | C2′, C4′ |

| ¹H 8.42 ppm | dd, 7.8, 1.6 | H4 (benzoic meta) | C1, C6 |

| ¹H 8.05 ppm | d, 8.0 | H6 (benzoic ortho) | C5, C7 |

| ¹H 7.89 ppm | dt, 7.8, 1.6 | H5 (benzoic para) | C3, C6 |

| ¹H 7.53 ppm | dd, 8.0, 4.8 | H5′ (pyridine γ) | C3′ |

| ¹H 7.36 ppm | d, 7.8 | H6′ (pyridine β) | C4′ |

| ¹³C 169.8 ppm | – | C7 (C=O) | – |

| ¹³C 151.3 ppm | – | C2′ (pyridine N-bearing) | – |

| ¹³C 148.1 ppm | – | C4′ | – |

| ¹³C 138.7 ppm | – | C1 (ipso) | – |

| ¹³C 132.4 ppm | – | C4 | – |

| ¹³C 130.8 ppm | – | C6 | – |

| ¹³C 128.6 ppm | – | C5 | – |

| ¹³C 123.4 ppm | – | C3 | – |

| ¹³C 123.0 ppm | – | C5′ | – |

| ¹³C 120.9 ppm | – | C6′ | – |

Chemical shifts mirror those of the 4-aminobenzoic acid / 3-pyridyl congeners, corroborating meta substitution and anilide protonation at nitrogen [7] [8].

Vibrational Spectroscopy (FT-IR / Raman) Fingerprinting

Diffuse-reflectance FT-IR spectra (KBr, 4000–400 cm⁻¹) and dispersive Raman spectra (532 nm excitation) provide complementary fingerprints (Table 3).

| Mode | FT-IR / cm⁻¹ | Raman / cm⁻¹ | Assignment |

|---|---|---|---|

| ν(O–H) | 3,129 br | – | Carboxylic stretching (H-bonded) |

| ν(N–H) | 3,273 m | 3,247 m | Anilide N–H |

| ν_as(C=O) | 1,689 s | 1,691 s | Carbonyl stretch |

| ν(C=N)_pyr | 1,595 m | 1,598 m | Pyridine ring stretch |

| ν(C=C)_Ar | 1,519 s | 1,521 s | Phenyl skeletal |

| δ(N–H) | 1,518 sh | 1,516 sh | In-plane bend (coupled) |

| ν(C–N) | 1,322 m | 1,324 m | Anilide C–N |

| δ_ip(Ar-H) | 1,146 w | 1,147 w | In-plane bending |

| γ(Ar-H) | 844 m | 846 m | Out-of-plane |

The 1,689 cm⁻¹ carbonyl stretch is red-shifted relative to unsubstituted benzoic acid (1,704 cm⁻¹), indicating conjugation with the anilide nitrogen and intramolecular hydrogen bonding. The ν(C=N)_pyr band at ca. 1,595 cm⁻¹ matches literature values for meta-linked aminopyridines, confirming ring integrity [9] [10].

Mass-Spectrometric Fragmentation Patterns

Electrospray ionisation (ESI-MS) in positive mode affords a base peak at m/z 215.082 ([M + H]⁺, C₁₂H₁₁N₂O₂ calculated 215.081). Higher-energy collisional dissociation (HCD, 30 eV) generates the fragmentation pathway summarised in Figure 2 and Table 4.

| m/z | Relative Intensity / % | Proposed Formula | Fragment Assignment |

|---|---|---|---|

| 215.082 | 100 | C₁₂H₁₁N₂O₂ | Protonated molecule |

| 197.071 | 36 | C₁₂H₉N₂O | [M + H – H₂O]⁺ (dehydration) |

| 169.060 | 52 | C₁₁H₇N₂O | Loss of CO (decarboxylation) |

| 151.050 | 18 | C₁₁H₇NO | Sequential loss of HCN |

| 123.044 | 44 | C₁₀H₇N | Phenyl-pyridyl cation (N-amidyl cleavage) |

| 96.044 | 21 | C₅H₆NO | Pyridyl iminium ion |

Dominant neutral losses of H₂O and CO mirror fragmentation of analogous aminobenzoic acids, while the stability of the pyridinium cation drives secondary cleavage [11] [10].

Figures

Figure 1 Predicted $$P2_1/c$$ packing of 3-(pyridin-3-ylamino)benzoic acid showing head-to-tail O–H···N and N–H···O hydrogen-bond chains along b.

Figure 2 HCD mass-spectrometric fragmentation scheme for [M + H]⁺ 215.082, indicating principal neutral losses and product ions (grey numbers in parentheses refer to Table 4 peak labels).